4-(4-Methylphenyl)piperazin-1-amine

Physicochemical profiling Lipophilicity CNS drug design

4-(4-Methylphenyl)piperazin-1-amine is a disubstituted piperazine derivative (C₁₁H₁₇N₃, MW 191.27 g/mol) bearing a 4-methylphenyl group at the N4 position and a primary amino group at the N1 position. This substitution pattern distinguishes it from the more common 1-arylpiperazine scaffold by incorporating an exocyclic –NH₂ handle that enables downstream derivatization into hydrazones, Schiff bases, and N-acylated products.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 184034-78-4
Cat. No. B065623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)piperazin-1-amine
CAS184034-78-4
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)N
InChIInChI=1S/C11H17N3/c1-10-2-4-11(5-3-10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3
InChIKeyGMDLPDCANKBFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)piperazin-1-amine (CAS 184034-78-4): Structural and Physicochemical Baseline for Procurement Decisions


4-(4-Methylphenyl)piperazin-1-amine is a disubstituted piperazine derivative (C₁₁H₁₇N₃, MW 191.27 g/mol) bearing a 4-methylphenyl group at the N4 position and a primary amino group at the N1 position . This substitution pattern distinguishes it from the more common 1-arylpiperazine scaffold by incorporating an exocyclic –NH₂ handle that enables downstream derivatization into hydrazones, Schiff bases, and N-acylated products . Computed physicochemical descriptors (XLogP3-AA = 1.5, TPSA = 32.5 Ų, HBD = 1, HBA = 3, rotatable bonds = 1) place the compound within oral drug-like chemical space and suggest moderate passive permeability with limited rotational flexibility .

Why 4-(4-Methylphenyl)piperazin-1-amine Cannot Be Replaced by Generic 1-Arylpiperazines or Regioisomeric Analogs


Closely related compounds—1-(4-methylphenyl)piperazine (CAS 39593-08-3), 4-phenylpiperazin-1-amine (CAS 14340-32-0), and the ortho-methyl isomer 4-(2-methylphenyl)piperazin-1-amine (CAS 184034-77-3)—differ from the target compound in at least one functionally critical parameter: absence of the N1–NH₂ group, absence of the para-methyl substituent, or altered methyl-group topology . The N1–NH₂ group is not a passive structural feature; it introduces a site for oxidative metabolism, a hydrogen-bond-donor contact, and a reactive handle for library synthesis that is absent in 1-(4-methylphenyl)piperazine . Furthermore, the para-methyl group elevates lipophilicity by approximately 0.7 log units relative to the des-methyl analog (4-phenylpiperazin-1-amine, XLogP3 = 0.8) , a shift that can alter membrane partitioning, protein binding, and off-target promiscuity profiles in biological assays.

Quantitative Differentiation Evidence: 4-(4-Methylphenyl)piperazin-1-amine Versus Closest Analogs


Lipophilicity Shift: para-Methyl Substitution Increases LogP by ~0.7 Units Versus the Des-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 1.5, compared with 0.8 for the direct des-methyl analog 4-phenylpiperazin-1-amine (CAS 14340-32-0) . This ΔLogP of +0.7 is attributable solely to the para-methyl substituent, as both compounds share the same N1–NH₂ functionality and piperazine core. The increase moves the compound closer to the CNS-optimal LogP range (typically 1–3) while remaining below the threshold (LogP > 3) associated with elevated metabolic clearance and phospholipidosis risk.

Physicochemical profiling Lipophilicity CNS drug design

Functional-Group Differentiation: Presence of N1–NH₂ Confers Derivatization Capability Absent in 1-(4-Methylphenyl)piperazine

The target compound contains a reactive primary amine at the N1 position of the piperazine ring, which enables condensations with aldehydes and ketones to form hydrazones and Schiff bases. In contrast, 1-(4-methylphenyl)piperazine (CAS 39593-08-3) carries an unsubstituted N–H at the equivalent position (C₁₁H₁₆N₂ vs. C₁₁H₁₇N₃) and cannot participate in analogous N–N bond-forming reactions without prior functionalization . The HBD count differs accordingly (1 vs. 1, but the topological location of the donor differs: exocyclic –NH₂ vs. endocyclic N–H).

Synthetic chemistry Building block Hydrazone synthesis

Topological Isomer Discrimination: para-Methyl Substitution Reduces Molecular Complexity Relative to the ortho-Methyl Isomer

The target compound (para-methyl) has a computed molecular complexity score of 167, compared with 175 for the ortho-methyl isomer 4-(2-methylphenyl)piperazin-1-amine (CAS 184034-77-3) . While both share identical molecular formula (C₁₁H₁₇N₃) and MW (191.27 g/mol), the ortho isomer introduces steric congestion around the N-aryl bond, which can restrict free rotation and alter the conformational ensemble accessible to the piperazine ring.

Regioisomerism Molecular complexity Crystallization propensity

Class-Level Evidence: 1-(4-Methylphenyl)piperazine Scaffold Demonstrates Intestinal Permeation Enhancement with Quantified Selectivity Over the N-Methyl Congener

Although direct data for 4-(4-methylphenyl)piperazin-1-amine are unavailable in the peer-reviewed literature, the closely related scaffold 1-(4-methylphenyl)piperazine (1-4-MPPZ, differing only by absence of the N1–NH₂ group) has been rigorously evaluated as an intestinal permeation enhancer . In isolated rat colonic mucosae, 1-4-MPPZ induced a concentration-dependent decrease in transepithelial electrical resistance (TEER) and increased the apparent permeability (Papp) of both [¹⁴C]-mannitol (paracellular marker) and [³H]-octreotide (model peptide). Critically, only 1-4-MPPZ—but not the N-methyl analog 1-methyl-4-phenylpiperazine (1-M-4-PPZ)—enhanced octreotide permeability, demonstrating that the 4-methylphenyl substitution pattern confers functional selectivity for macromolecular transport .

Intestinal permeation enhancer Paracellular transport Oral peptide delivery

Physicochemical Rule-of-Five Compliance: Favorable Oral Drug-Like Profile Compared with the 4-Chlorophenyl Analog

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW 191.27 < 500; XLogP3-AA 1.5 < 5; HBD 1 < 5; HBA 3 < 10) . The 4-chlorophenyl analog 4-(4-chlorophenyl)piperazin-1-amine (CAS 71416-11-0) has a higher MW (211.69 g/mol) but lacks the methyl group that contributes to balanced lipophilicity. More importantly, the chlorophenyl analog introduces a potential site for CYP450-mediated oxidative dehalogenation or glutathione conjugation that is absent in the methyl analog, which may simplify metabolite identification in preclinical development .

Drug-likeness Lipinski rules ADME prediction

Procurement-Relevant Application Scenarios for 4-(4-Methylphenyl)piperazin-1-amine


Medicinal Chemistry: N1–NH₂ Handle for Focused Hydrazone and Schiff Base Library Synthesis

The exocyclic primary amine at the N1 position enables condensation with diverse aldehydes and ketones to generate hydrazone libraries . This is structurally impossible with 1-(4-methylphenyl)piperazine, which must first undergo N-amination—a non-trivial step requiring electrophilic amination reagents. The target compound thus bypasses one synthetic step in library construction, reducing overall cycle time and improving atom economy.

Intestinal Permeation Enhancer Development: 4-Methylphenyl-Piperazine Scaffold with Additional Functionalization Potential

The structurally related analog 1-(4-methylphenyl)piperazine has been validated as an intestinal permeation enhancer that selectively increases paracellular and peptide transport in rat intestinal mucosae, outperforming the N-methyl congener . The target compound adds an N1–NH₂ group that could be exploited for SAR exploration aimed at improving potency, reducing epithelial toxicity, or introducing a handle for prodrug conjugation—capabilities not accessible with the simpler 1-arylpiperazine scaffold.

CNS-Targeted Probe Design: Balanced Lipophilicity and Low Rotatable Bond Count

With XLogP3-AA = 1.5 (within the CNS-favorable range of 1–3) and only one rotatable bond, the compound possesses physicochemical features associated with good brain penetration potential . Compared with 4-phenylpiperazin-1-amine (XLogP3 = 0.8), the para-methyl group shifts lipophilicity closer to the CNS sweet spot without adding rotatable bonds, making the target compound a preferred starting point for neuroscience probe development.

Building Block for α₂C-Adrenoceptor Ligand Elaboration

The 4-(4-methylphenyl)piperazine substructure is a key pharmacophoric element in the selective α₂C-adrenoceptor antagonist JP-1302 (Kb = 16 nM, Ki = 28 nM at human α₂C receptors) . Although JP-1302 incorporates a 4-(4-methylpiperazin-1-yl)phenylamine rather than 4-(4-methylphenyl)piperazin-1-amine, the structural similarity of the arylpiperazine core suggests the target compound could serve as an alternative scaffold for exploring α₂C-adrenoceptor SAR, particularly given the additional N1–NH₂ group that could modulate receptor-binding pose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylphenyl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.